

# Falnidamol plasma protein binding

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## Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

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## Falnidamol at a Glance

The table below summarizes the key information available for **falnidamol**.

Property	Description
Drug Type	Small molecule drug, Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]
Primary Target	Epidermal Growth Factor Receptor (EGFR) [2] [4] [3]
Primary Mechanism	Inhibits the intracellular tyrosine kinase domain of EGFR, suppressing downstream signaling (e.g., MAPK pathway) and thus cell proliferation [2] [4].
Secondary Mechanism	Directly binds to and inhibits the <b>ABCB1 transporter (P-glycoprotein)</b> , reversing multidrug resistance in cancer cells [1].
Highest Phase	Phase I (clinical development for solid tumors was suspended) [4] [3]
Molecular Formula	$C_{18}H_{19}ClFN_7$ [4] [3]
Molecular Weight	387.84 g/mol [2] [4]

Property	Description
CAS Registry No.	196612-93-8 [4] [3]

## Key Experimental Findings & Protocols

Recent preclinical research has revealed a promising dual mechanism of action for **falnidamol**.

- Reversal of Multidrug Resistance (MDR):** A 2025 study demonstrated that **falnidamol** is a highly potent and specific inhibitor of the ABCB1 transporter [1]. It reverses ABCB1-mediated MDR both **in vitro** and **in vivo** (xenograft models) without affecting the expression or cellular localization of the transporter. Key experimental findings and methods are summarized below.

Assay/Experiment	Key Finding/Protocol Detail
Cytotoxicity (MTT) Assay	Falnidamol specifically reversed resistance to ABCB1 substrate drugs (e.g., doxorubicin, paclitaxel) in resistant cell lines (HELA-Col, SW620-Adr) but not in their parental counterparts [1].
Intracellular Drug Accumulation	Flow cytometry showed that pre-incubation with falnidamol (5 $\mu$ M, 2 hours) significantly increased the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux function of the transporter [1].
ATPase Activity Assay	Falnidamol suppressed the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter [1].
Molecular Docking & Cellular Thermal Shift Assay (CETSA)	These studies confirmed that falnidamol binds directly to the drug-binding site of the ABCB1 transporter, stabilizing it and inhibiting its function [1].

## Preparation Guidelines for Researchers

Based on the available chemical data, here are practical considerations for experimental setup.

- **Solubility and Stock Solutions:** **Falnidamol** has limited solubility in water [2]. For in vitro work, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions (e.g., 20 mg/mL, which is approximately 51.56 mM) [2]. Ensure fresh DMSO is used, as moisture absorption can reduce solubility.
- **In Vivo Formulation:** For animal studies, **falnidamol** can be prepared as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations of  $\geq 5$  mg/mL [2].
- **Information Gap on Protein Binding:** The searched literature did not contain specific quantitative data on **falnidamol**'s plasma protein binding. This parameter is critical for understanding its pharmacokinetic profile.

## Diagram of Falnidamol's Dual Mechanism

The following diagram illustrates the two primary mechanisms of action of **falnidamol**, as revealed by the research.

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## References

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